molecular formula C14H20N2O4 B13023869 Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate

Cat. No.: B13023869
M. Wt: 280.32 g/mol
InChI Key: VHBFGPXTGYELDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a pyridine ring, an ethyl ester group, and a tert-butoxycarbonyl (Boc) protected amine. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, pyridine-3-carboxylic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂).

    Esterification: The acid chloride is then reacted with ethanol in the presence of a base such as triethylamine to form the ethyl ester.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like sodium bicarbonate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Substitution: Reagents like halogens, nitrating agents, or organometallics can be used for substitution reactions on the pyridine ring.

Major Products Formed

    Hydrolysis: Ethyl 2-amino-2-(pyridin-3-yl)acetate.

    Deprotection: 2-Amino-2-(pyridin-3-yl)acetic acid.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The pyridine ring can interact with various enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-2-(pyridin-3-yl)acetate: Lacks the Boc protection.

    Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-2-yl)acetate: Similar structure but with a different pyridine ring position.

    Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate: Another positional isomer.

Uniqueness

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The Boc protection allows for selective deprotection, making it a valuable intermediate in multi-step syntheses.

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-3-ylacetate

InChI

InChI=1S/C14H20N2O4/c1-5-19-12(17)11(10-7-6-8-15-9-10)16-13(18)20-14(2,3)4/h6-9,11H,5H2,1-4H3,(H,16,18)

InChI Key

VHBFGPXTGYELDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CN=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.